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Spectroscopic Analysis of Emorfazone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spectroscopic analysis of **Emorfazone**, a non-steroidal anti-inflammatory drug (NSAID). The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, critical techniques for the structural elucidation and quality control of active pharmaceutical ingredients. This document outlines detailed experimental protocols and presents a comprehensive summary of spectral data.

Introduction to Emorfazone

Emorfazone, with the IUPAC name 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, is recognized for its analgesic and anti-inflammatory properties.[1] Its molecular structure, comprised of a pyridazinone core with ethoxy and morpholinyl substituents, gives rise to a distinct spectroscopic signature. Accurate analysis via NMR and IR spectroscopy is fundamental for confirming its chemical identity, structure, and purity.

Chemical Structure:

Molecular Formula: C11H17N3O3[2]

Molar Mass: 239.27 g/mol [2]

• SMILES: CCOC1=C(C=NN(C1=O)C)N2CCOCC2[2]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **Emorfazone**, ¹H (proton) and ¹³C NMR provide unambiguous evidence for its structure by detailing the chemical environment, connectivity, and number of unique protons and carbons.

Experimental Protocol: NMR Spectroscopy

The following protocol describes a general method for acquiring high-resolution NMR spectra of **Emorfazone**.

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **Emorfazone** sample. Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[1][3] Ensure the sample is fully dissolved to achieve a homogeneous solution.
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for data acquisition.
- ¹H NMR Acquisition:
 - Tune and shim the probe to optimize magnetic field homogeneity.
 - Acquire the spectrum at a standard probe temperature (e.g., 298 K).
 - Use a standard pulse program for quantitative ¹H NMR. Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (a 1-2 second delay is common for initial surveys), and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).



 A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

· Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).[4]
- Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Emorfazone** in CDCl₃ displays distinct signals corresponding to the ethoxy, methyl, morpholinyl, and pyridazinone ring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~7.45	Singlet	1H	C ₆ -H (Pyridazinone ring)
~4.10	Quartet	2H	-O-CH₂-CH₃ (Ethoxy)
~3.80	Triplet	4H	-O-(CH ₂) ₂ (Morpholinyl)
~3.55	Singlet	3H	N-CH₃ (Pyridazinone ring)
~3.10	Triplet	4H	-N-(CH ₂) ₂ (Morpholinyl)
~1.45	Triplet	3H	-O-CH2-CH3 (Ethoxy)



Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary slightly.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of all 11 carbons in **Emorfazone**.

Chemical Shift (δ) ppm	Provisional Assignment
~160.0	C₃=O (Carbonyl)
~145.0	C ₄ (Ene-ether)
~135.0	C ₆ (Pyridazinone ring)
~120.0	C₅ (Pyridazinone ring)
~68.0	-O-CH₂-CH₃ (Ethoxy)
~67.0	-O-(CH ₂) ₂ (Morpholinyl)
~50.0	-N-(CH ₂) ₂ (Morpholinyl)
~35.0	N-CH₃ (Pyridazinone ring)
~15.0	-O-CH ₂ -CH ₃ (Ethoxy)

Note: Data interpreted from the spectrum presented in literature.[1][3] Actual values may vary slightly.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Weigh approximately 1-2 mg of the Emorfazone sample.



- Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet-forming die.
- Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
 - Collect a suitable number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data

The IR spectrum of **Emorfazone** exhibits characteristic absorption bands that confirm the presence of its key functional groups.



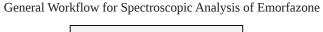
Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
~2950 - 2850	Medium-Strong	C-H Stretching (Aliphatic: methyl, methylene)
~1650	Strong	C=O Stretching (Amide/Lactam in Pyridazinone ring)
~1610	Medium	C=C & C=N Stretching (Pyridazinone ring)
~1250	Strong	C-O-C Asymmetric Stretching (Ether)
~1115	Strong	C-O-C Symmetric Stretching (Ether, Morpholine)
~1050	Strong	C-N Stretching (Aliphatic amine, Morpholine)

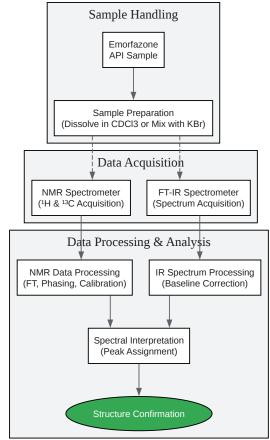
Note: Data interpreted from the spectrum presented in literature.[1] The C=O stretch is a particularly strong and diagnostic peak.

Visualization of Analytical Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical steps and relationships in the spectroscopic analysis of **Emorfazone**.

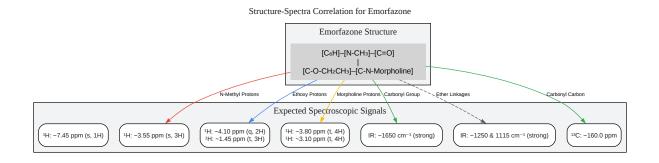






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Caption: A flowchart illustrating the key stages of **Emorfazone** analysis.



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Caption: Key structural fragments of **Emorfazone** and their correlated signals.

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